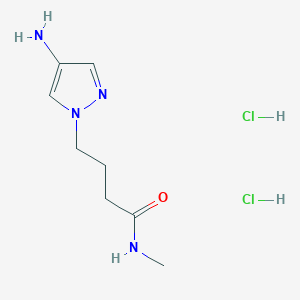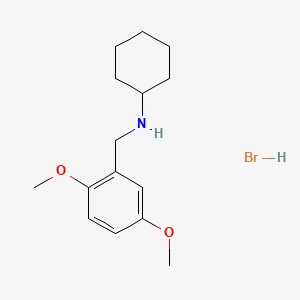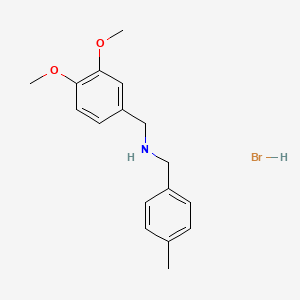![molecular formula C11H18ClNO3 B3107164 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride CAS No. 1609404-07-0](/img/structure/B3107164.png)
2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride
Descripción general
Descripción
2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride is a versatile chemical compound used in scientific research. Its applications range from drug development to studying cellular processes, owing to its unique properties. It has a CAS Number of 1609404-07-0 and a molecular weight of 247.72 .
Molecular Structure Analysis
The IUPAC name of this compound is 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride . The InChI code is 1S/C11H17NO3.ClH/c1-14-10-3-2-4-11(9-10)15-8-6-12-5-7-13;/h2-4,9,12-13H,5-8H2,1H3;1H . The InChI key is PYTGOGGOPRGKKS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature and other physical properties were not specified in the search results.Aplicaciones Científicas De Investigación
Antibacterial Activities
One study focused on the synthesis of a compound similar to 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride and investigated its antibacterial activities. Specifically, it examined the compound's interaction with different metal complexes and found that certain complexes displayed strong antibacterial activity against Escherichia coli (Li-fen, 2011).
Catalytic Behavior
Another study looked at the encapsulation of a complex with a ligand similar to 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride in zeolite. This material served as a catalyst for the oxidation of primary alcohols and hydrocarbons, highlighting the potential of such compounds in catalytic applications (Ghorbanloo & Maleki Alamooti, 2017).
Corrosion Inhibition
A study investigated new diamine derivatives, similar in structure to 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride, as corrosion inhibitors. The research found that these compounds were effective in inhibiting corrosion of mild steel in hydrochloric acid solutions, suggesting potential applications in corrosion prevention (Herrag et al., 2010).
Antimicrobial Activity
Another relevant study synthesized pyridine derivatives, closely related to 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride, and evaluated their antimicrobial activity. The results showed variable and modest activity against certain bacterial and fungal strains, indicating the potential of such compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-14-10-3-2-4-11(9-10)15-8-6-12-5-7-13;/h2-4,9,12-13H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTGOGGOPRGKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B3107087.png)
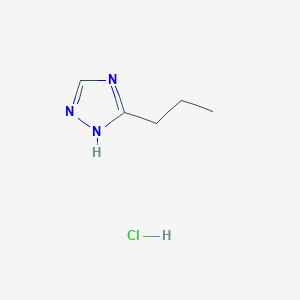


![{[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B3107109.png)
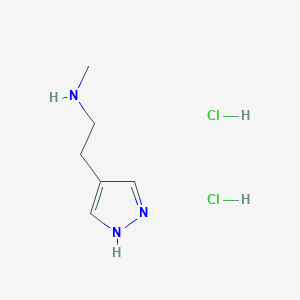
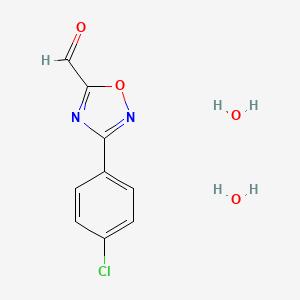
![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride](/img/structure/B3107123.png)
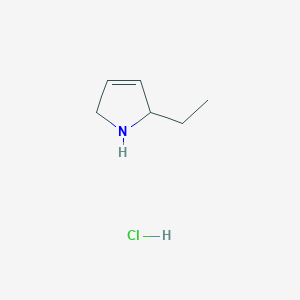
amine hydrobromide](/img/structure/B3107141.png)
